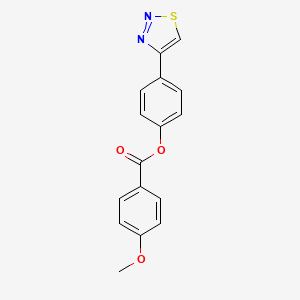

4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate

Description

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzoate is a heterocyclic ester compound featuring a 1,2,3-thiadiazole ring fused to a phenyl group, which is further esterified with 4-methoxybenzoic acid. This structure combines electron-rich aromatic systems (methoxy group) with the sulfur- and nitrogen-containing thiadiazole moiety, conferring unique physicochemical and biological properties.

The compound’s biological relevance is inferred from structural analogs, particularly in enzyme inhibition (e.g., α-glucosidase, α-amylase) and antifungal activity .

Properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABLATILKNVPLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves several steps. One common method includes the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid, followed by reduction to amines using zinc and acetic acid in isopropyl alcohol . The resulting amines can then be reacted with 4-methoxybenzenecarboxylic acid to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Acidic Hydrolysis

The ester group undergoes hydrolysis under acidic conditions to yield 4-methoxybenzoic acid and 4-(1,2,3-thiadiazol-4-yl)phenol :

Conditions : H₂SO₄, elevated temperature.

Basic Hydrolysis

Under basic conditions (e.g., NaOH), the ester cleaves to form the sodium salt of 4-methoxybenzoic acid and the phenolic alcohol:

Conditions : Aqueous NaOH, heat.

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole ring is electron-deficient , making it susceptible to nucleophilic aromatic substitution (SNAr) . Substituents on the thiadiazole (e.g., chlorine or other electron-withdrawing groups) direct incoming nucleophiles. For example:

-

Halogenation : Introduction of halogens (Cl, Br) via electrophilic substitution, though thiadiazoles are generally resistant unless activated.

-

Amination/Nitration : Potential reactivity under harsh conditions, though specific examples for this compound are not detailed in the sources.

Methoxy Group Demethylation

The methoxy group on the benzoate portion can undergo demethylation under acidic or oxidative conditions to yield a hydroxyl group:

Conditions : HBr, heat; or oxidative agents.

Photoreactivity and Stability

While not directly studied for this compound, related thiadiazoles (e.g., thiadiazines) undergo photochemical ring contraction via singlet oxygen (¹O₂) to form thiadiazoles . This suggests that thiadiazole-containing compounds may exhibit light-sensitive reactivity, though stability under ambient conditions is typically high.

Comparison of Reaction Conditions

Biological and Medicinal Context

While this compound’s specific biological activity is not detailed in the sources, related thiadiazoles exhibit anticonvulsant , antiviral , and anticancer properties . The presence of a methoxy group and thiadiazole ring may modulate these activities through electronic effects or hydrogen bonding.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate activity against various bacterial strains:

- Case Study : A series of 1,3,4-thiadiazole derivatives were evaluated for their antibacterial activity against Bacillus anthracis and Bacillus cereus. The most active compound exhibited notable efficacy compared to standard antibiotics .

| Compound | Activity Against Bacillus anthracis | Activity Against Bacillus cereus |

|---|---|---|

| 12c | High | High |

| Control | Moderate | Moderate |

Anticancer Properties

Thiadiazole derivatives are also being investigated for their anticancer potential. The incorporation of the thiadiazole ring into various structures has been linked to enhanced cytotoxicity against cancer cell lines.

- Case Study : A study synthesized novel 1,3,4-thiadiazole derivatives that showed promising anticancer activity in vitro. The compounds were tested against several cancer cell lines, revealing IC50 values lower than those of existing chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.2 | HeLa |

| Compound B | 3.8 | MCF-7 |

Fungicidal Activity

The fungicidal properties of thiadiazole derivatives make them suitable candidates for agricultural applications.

- Case Study : Research highlighted the antifungal activity of certain thiadiazole derivatives against Phytophthora infestans, a significant pathogen in potato crops. Compounds demonstrated lower effective concentration (EC50) values compared to traditional fungicides .

| Compound | EC50 (µg/ml) | Pathogen |

|---|---|---|

| Compound X | 3.43 | Phytophthora infestans |

| Dimethomorph | 5.52 | Phytophthora infestans |

Synthesis of New Materials

The unique properties of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate allow it to be utilized in the synthesis of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include substituents on the aromatic rings, ester/amide linkages, and fused heterocyclic systems. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in ) enhance antifungal activity, whereas electron-donating groups (e.g., methoxy in the target compound) may optimize solubility and target binding .

- Fused heterocycles (e.g., thiazolidinone in ) introduce planar rigidity, improving enzyme inhibition via steric complementarity.

Key Observations :

Physicochemical Properties

- IR Spectra : Thiadiazole derivatives exhibit νC=S (1243–1258 cm⁻¹) and νC=O (1663–1682 cm⁻¹) stretches, while tautomeric forms (e.g., thione vs. thiol) are confirmed by absence of νS-H (~2500–2600 cm⁻¹) .

- Solubility: The 4-methoxybenzoate group increases lipophilicity compared to phenolic analogs (e.g., 4-[1,2,3-thiadiazol-4-yl]phenol) .

Biological Activity

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzoate (CAS Number: 253774-66-2) is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This compound is part of a larger class of derivatives that exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H12N2O3S

Molecular Weight: 312.34 g/mol

CAS Number: 253774-66-2

The structure features a thiadiazole ring, which is crucial for its biological activity. The presence of both the methoxy group and the phenyl ring contributes to the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Activity Against Bacteria: Various studies have shown that derivatives of thiadiazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32.6 | |

| Thiadiazole Derivative A | S. aureus | 25 | |

| Thiadiazole Derivative B | P. aeruginosa | 20 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. In one study, compounds were evaluated for their ability to inhibit edema in animal models, showing promising results comparable to established anti-inflammatory drugs .

Anticonvulsant Activity

The anticonvulsant efficacy of thiadiazole derivatives has been explored in various studies. The mechanism often involves modulation of neurotransmitter systems or ion channels .

In a specific case study involving the evaluation of several thiadiazole derivatives:

- Methodology: The compounds were tested using the pentylenetetrazol (PTZ) model for inducing seizures.

- Results: Compounds exhibited significant seizure protection at doses as low as 30 mg/kg.

| Compound Name | Seizure Protection (%) | Dose (mg/kg) | Reference |

|---|---|---|---|

| Thiadiazole Derivative C | 83% inhibition | 20 | |

| Thiadiazole Derivative D | 75% inhibition | 30 |

Case Studies

- Antimicrobial Efficacy : A series of studies demonstrated that thiadiazole derivatives with halogen substitutions showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was linked to increased potency .

- Neuroprotective Effects : Research highlighted the neuroprotective potential of certain thiadiazole derivatives in models of oxidative stress-induced neurotoxicity, suggesting their utility in treating neurodegenerative diseases .

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic routes for 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate? Answer: The synthesis typically involves coupling a thiadiazole-containing intermediate with a 4-methoxybenzoate derivative. A general method includes refluxing the thiadiazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification . Key steps:

- Reagents : Absolute ethanol, glacial acetic acid, substituted benzaldehyde.

- Conditions : Reflux for 4 hours, reduced pressure evaporation, and filtration.

- Monitoring : Thin-layer chromatography (TLC) or HPLC for reaction progress .

Advanced Question: How can reaction conditions be optimized to improve yield and purity? Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) could accelerate coupling reactions.

- Temperature Control : Lower reflux temperatures (e.g., 60°C) might reduce side reactions.

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) improves purity .

Characterization Techniques

Basic Question: What analytical methods are used to confirm the structure of this compound? Answer:

- Spectroscopy : ¹H/¹³C NMR for functional group identification and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .

- Elemental Analysis : Validates empirical formula .

Advanced Question: How can advanced techniques resolve structural ambiguities? Answer:

- X-ray Crystallography : Determines 3D molecular geometry and confirms thiadiazole-benzoate linkage .

- Computational Modeling : DFT calculations predict electronic properties and stability of tautomeric forms .

Biological Activity Evaluation

Basic Question: What in vitro assays are used to assess its biological activity? Answer:

- Enzyme Inhibition : Assays against kinases or proteases (e.g., ATPase inhibition).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Screening : Disk diffusion against Gram-positive/negative bacteria .

Advanced Question: How can target engagement and mechanism of action be studied? Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins.

- Transcriptomics/Proteomics : Identifies downstream gene/protein expression changes .

- Molecular Dynamics Simulations : Predicts ligand-receptor interactions .

Stability and Degradation

Basic Question: What are the recommended storage conditions? Answer:

- Temperature : Store at –20°C in airtight containers.

- Light Sensitivity : Protect from UV exposure due to aromatic and heterocyclic moieties .

Advanced Question: How can degradation pathways be analyzed under stress conditions? Answer:

- Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), or UV light.

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed benzoate or oxidized thiadiazole) .

Data Contradiction Analysis

Basic Question: How can researchers address variability in biological activity data? Answer:

- Replicate Experiments : Use triplicate assays with internal controls.

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity testing .

Advanced Question: What statistical methods resolve discrepancies in pharmacological data? Answer:

- Multivariate Analysis : PCA or PLS-DA to identify confounding variables (e.g., solvent polarity).

- Meta-Analysis : Pool data from independent studies to assess reproducibility .

Safety and Hazard Mitigation

Basic Question: What safety precautions are essential during handling? Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

Advanced Question: How can researchers design risk assessments for novel derivatives? Answer:

- Toxicity Prediction : QSAR models estimate LD₅₀ and ecotoxicity.

- Waste Management : Neutralize acidic/basic residues before disposal .

Pharmacological Interactions

Basic Question: How is enzyme inhibition potency quantified? Answer:

- IC₅₀ Determination : Dose-response curves using fluorogenic substrates (e.g., FITC-labeled peptides) .

Advanced Question: What techniques elucidate binding kinetics with target proteins? Answer:

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy and stoichiometry.

- Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.